Cas no 68144-21-8 (Jujuboside B1)
Jujuboside B1 structure
Product Name:Jujuboside B1
CAS-Nr.:68144-21-8
MF:C52H84O21
MW:1045.21077919006
CID:525019
PubChem ID:101709346
Update Time:2025-04-19
Jujuboside B1 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- a-L-Arabinopyranoside, (3b,16b,23R)-16,23:16,30-diepoxy-20-hydroxydammar-24-en-3-ylO-6-deoxy-a-D-galactopyranosyl-(1®2)-O-[O-b-D-xylopyranosyl-(1®2)-b-D-glucopyranosyl-(1®3)]-
- a-L-Arabinopyranoside, (3b,16b,23R)-16,23:16,30-diepoxy-20-hydroxydammar-24-en-3-ylO-6-deoxy-a...
- jujuboside B (Compound I)
- JUJUBOSIDE B1
- (3beta,16beta,23R)-16,23:16,30-Diepoxy-20-hydroxydammar-24-en-3-yl O-6-deoxy-alpha-D-galactopyranosyl-(1-2)-O-[O-beta-D-xylopyranosyl-(1-2)-beta-D-glucopyranosyl-(1-3)]-alpha-L-arabinopyranoside
- 1334179-95-1
- AKOS040760493
- (2E)-2-[(4-Ethylphenyl)methylene]hydrazinecarbothioamide
- CS-0018537
- HY-N2047
- 68144-21-8
- Jujuboside B1
-
- MDL: MFCD28009139
- Inchi: 1S/C52H84O21/c1-22(2)15-24-16-50(8,63)42-25-9-10-30-48(6)13-12-31(47(4,5)29(48)11-14-49(30,7)51(25)20-52(42,73-24)66-21-51)69-45-41(72-44-38(62)35(59)32(56)23(3)67-44)39(27(55)19-65-45)70-46-40(36(60)34(58)28(17-53)68-46)71-43-37(61)33(57)26(54)18-64-43/h15,23-46,53-63H,9-14,16-21H2,1-8H3/t23-,24+,25-,26-,27+,28-,29+,30-,31+,32+,33+,34-,35+,36+,37-,38-,39+,40-,41-,42+,43+,44-,45+,46+,48+,49-,50+,51+,52+/m1/s1
- InChI-Schlüssel: OAVAUZCEOWCYCC-JHTONXGASA-N
- Lächelt: O1C[C@@]23C[C@@]41[C@H]([C@](C)(C[C@H](/C=C(\C)/C)O4)O)[C@H]2CC[C@@H]1[C@@]2(C)CC[C@@H](C(C)(C)[C@@H]2CC[C@@]31C)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O[C@@H]1[C@@H]([C@H]([C@H]([C@@H](C)O1)O)O)O
Berechnete Eigenschaften
- Genaue Masse: 1044.55000
- Monoisotopenmasse: 1044.551
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 11
- Anzahl der Akzeptoren für Wasserstoffbindungen: 21
- Schwere Atomanzahl: 73
- Anzahl drehbarer Bindungen: 10
- Komplexität: 2010
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 29
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 315A^2
- XLogP3: 0.5
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.44
- Schmelzpunkt: 222-225°C
- PSA: 314.83000
- LogP: -0.54240
Jujuboside B1 Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DCS-124-20 mg |
Jujuboside B1 |
68144-21-8 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1812-1 mg |
Jujuboside B1 |
68144-21-8 | 1mg |
¥3873.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | J92740-5mg |
Jujuboside B (Compound I) |
68144-21-8 | 5mg |
¥4708.0 | 2022-04-27 | ||
| TRC | J212000-1mg |
Jujuboside B1 |
68144-21-8 | 1mg |
$190.00 | 2023-05-18 | ||
| TRC | J212000-10mg |
Jujuboside B1 |
68144-21-8 | 10mg |
$1499.00 | 2023-05-18 | ||
| TargetMol Chemicals | TN1812-1 mg |
Jujuboside B1 |
68144-21-8 | 98% | 1mg |
¥ 3,873 | 2023-07-11 | |
| TargetMol Chemicals | TN1812-1mg |
Jujuboside B1 |
68144-21-8 | 1mg |
¥ 3873 | 2024-07-20 | ||
| DC Chemicals | DCS-124-20mg |
Jujuboside B1 |
68144-21-8 | >98%, Standard References Grade | 20mg |
$280.0 | 2023-09-15 | |
| A2B Chem LLC | AH14884-5mg |
(3beta,16beta,23R)-16,23 |
68144-21-8 | 98% | 5mg |
$2760.00 | 2024-04-19 | |
| A2B Chem LLC | AH14884-10mg |
(3beta,16beta,23R)-16,23 |
68144-21-8 | 98% | 10mg |
$5177.00 | 2024-04-19 |
Jujuboside B1 Verwandte Literatur
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Empfohlene Lieferanten
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge